1-Bromo-4-(4-chlorophenyl)butan-2-one
Overview
Description
1-Bromo-4-(4-chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-chlorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-(4-chlorophenyl)butan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-chlorophenyl)butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as 4-(4-chlorophenyl)butan-2-ol.
Reduction: 1-Bromo-4-(4-chlorophenyl)butan-2-ol.
Oxidation: 4-(4-chlorophenyl)butanoic acid.
Scientific Research Applications
1-Bromo-4-(4-chlorophenyl)butan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Biological Studies: Employed in studies to understand the effects of halogenated ketones on biological systems.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-chlorophenyl)butan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the transition states during reactions.
Comparison with Similar Compounds
1-Bromo-4-(4-fluorophenyl)butan-2-one: Similar structure but with a fluorine atom instead of chlorine.
1-Bromo-4-(4-methylphenyl)butan-2-one: Contains a methyl group instead of chlorine.
1-Bromo-4-(4-nitrophenyl)butan-2-one: Features a nitro group instead of chlorine.
Uniqueness: 1-Bromo-4-(4-chlorophenyl)butan-2-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. The combination of these halogens influences the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-bromo-4-(4-chlorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIPMIUCKDMPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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